molecular formula C16H18N2O3S B11066423 4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid

4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid

Cat. No.: B11066423
M. Wt: 318.4 g/mol
InChI Key: QFXBRTRUIPJKDK-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the benzothiazole-piperidine intermediate with a butanoic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The butanoic acid moiety can facilitate cellular uptake and distribution. Together, these structural features enable the compound to exert its biological effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O3S/c19-14(5-6-15(20)21)18-9-7-11(8-10-18)16-17-12-3-1-2-4-13(12)22-16/h1-4,11H,5-10H2,(H,20,21)

InChI Key

QFXBRTRUIPJKDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCC(=O)O

Origin of Product

United States

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